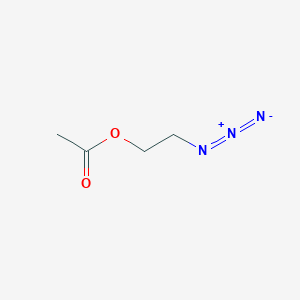

2-azidoethyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-azidoethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-4(8)9-3-2-6-7-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSFCZBEJOXPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315249 | |

| Record name | 2-Azidoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71879-65-7 | |

| Record name | 2-Azidoethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71879-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azidoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Development and Early Investigations of Organic Azides

The journey of organic azides began in the 19th century, marking a significant milestone in the exploration of nitrogen-based functional groups. The first organic azide (B81097), phenyl azide, was synthesized by Peter Griess in 1864. wikipedia.orgat.uasigmaaldrich.com This discovery opened the door to a new class of energy-rich compounds that quickly captured the interest of the scientific community. kit.edu A few decades later, Theodor Curtius made pivotal contributions by discovering hydrazoic acid and developing the Curtius rearrangement in the 1890s, a reaction that transforms acyl azides into isocyanates. wikipedia.orgat.ua Around the same period, the concept of nitrenes as reactive intermediates in the decomposition of azides was first proposed. at.uakit.edu

Despite these early breakthroughs, widespread interest in organic azides remained relatively modest for several decades, partly due to the perceived instability and potential hazards associated with these compounds. wikipedia.org It was not until the 1950s that organic azides began to receive considerable attention again, leading to the development of numerous new synthetic methods and transformations. at.uakit.edu This resurgence cemented the role of organic azides as important intermediates in organic synthesis. kit.edu The subsequent discovery of reliable and highly selective reactions, such as the Huisgen 1,3-dipolar cycloaddition and the Staudinger ligation, further expanded their utility and appeal in both academic and industrial research. wikipedia.orgsigmaaldrich.com

| Milestone | Year | Description |

| First Organic Azide Synthesis | 1864 | Peter Griess prepares phenyl azide, the first documented organic azide. wikipedia.orgat.uasigmaaldrich.com |

| Nitrene Intermediate Proposed | 1891 | Tiemann suggests nitrenes as reactive intermediates in azide decomposition. kit.edu |

| Curtius Rearrangement | 1894 | Theodor Curtius discovers the rearrangement of acyl azides to isocyanates. wikipedia.orgkit.edu |

| Resurgence in Research | 1950s | A renewed and significant wave of interest in the chemistry and application of organic azides begins. at.uakit.edu |

| Click Chemistry | c. 2001 | The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is popularized, dramatically increasing the use of azides. wikipedia.org |

Significance of 2 Azidoethyl Acetate As a Versatile Synthetic Building Block

2-Azidoethyl acetate (B1210297) (C₄H₇N₃O₂) is a bifunctional molecule that serves as a highly adaptable building block in organic synthesis. Its structure incorporates both an azide (B81097) group (–N₃), which is a key participant in a variety of powerful ligation and cycloaddition reactions, and an acetate ester group, which can be hydrolyzed to a primary alcohol for further functionalization. This dual functionality allows for the strategic and sequential introduction of molecular complexity.

The primary utility of 2-azidoethyl acetate lies in its role as a precursor for the 2-azidoethanol (B47996) scaffold. The azide moiety is particularly prominent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgacs.org This reaction enables the efficient and regioselective formation of stable 1,2,3-triazole rings, which are valuable linkers in medicinal chemistry, materials science, and bioconjugation.

For instance, this compound is used to synthesize more complex azido-derivatives for specialized applications. In the field of carbohydrate chemistry, it can be converted into glycoside building blocks. One documented synthesis involves the conversion of 2-bromoethyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside into 2-azidoethyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside by reaction with sodium azide. mdpi.com This azido-functionalized sugar can then be used to construct dendritic polyols, demonstrating the utility of the 2-azidoethyl group in creating complex, layered macromolecules. mdpi.com

The preparation of this compound itself is straightforward, typically involving the nucleophilic substitution of a 2-haloethyl acetate with an azide salt, such as sodium azide. acs.org

| Property | Value |

| Molecular Formula | C₄H₇N₃O₂ |

| Molecular Weight | 129.12 g/mol nih.gov |

| IUPAC Name | ethyl 2-azidoacetate nih.gov |

Overview of Research Directions and Applications in Modern Organic Chemistry

Nucleophilic Substitution Approaches

Nucleophilic substitution stands as the most direct and widely employed strategy for introducing the azide functionality to form this compound and its analogs. This approach relies on the reaction of an alkyl halide or a similar substrate with an azide salt, typically sodium azide.

The use of bromoacetate (B1195939) precursors is a common method for synthesizing azidoacetates. For instance, ethyl azidoacetate can be prepared from ethyl bromoacetate. researchgate.net A similar strategy is applied to synthesize this compound itself, starting from a corresponding bromo-precursor. The bromine atom serves as an excellent leaving group, facilitating its displacement by the nucleophilic azide ion.

A related derivative, 2-azidoethyl-2-bromoacetate, is synthesized from 2-azidoethanol (B47996) and bromoacetyl bromide, showcasing the versatility of using bromo-acetyl moieties in creating complex azido-compounds. rsc.org The reaction of 2-bromoethyl acetate with sodium azide is a documented pathway for producing azido-derivatives. researchgate.net

Sodium azide (NaN₃) is the most common source of the azide nucleophile for these substitution reactions due to its availability and reactivity. prepchem.com In a typical synthesis of this compound, ethyl bromoacetate is treated with sodium azide. acs.org The reaction is often carried out in a solvent system that can dissolve both the organic precursor and the inorganic azide salt. A mixture of acetone (B3395972) and water is frequently used, allowing the reaction to proceed efficiently. researchgate.netacs.org

The reaction conditions can be manipulated to optimize the yield. For example, the synthesis can be initiated at a low temperature (0 °C) before being heated to ensure the reaction goes to completion. acs.org In one procedure, a solution of sodium azide in water is added to ethyl bromoacetate in acetone at 0 °C, and the mixture is then heated overnight at 60 °C. acs.org Alternative solvents like dimethylformamide (DMF) are also effective, particularly for reactions involving less reactive precursors. rsc.org

Table 1: Synthesis of Azido Acetates via Nucleophilic Substitution

| Product | Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Ethyl bromoacetate | Sodium azide | Acetone/Water | 0 °C to RT, then 60 °C overnight | Not specified | acs.org |

| Ethyl azidoacetate | Ethyl chloroacetate (B1199739) | Sodium azide | Acetonitrile (B52724) | Reflux, 20 hours | 76% | prepchem.com |

| Ethyl azidoacetate | Ethyl bromoacetate | Sodium azide | Acetone/Water | 0-5 °C, then 63 °C for 4 hours | Not specified | researchgate.net |

| 1-(2-azidoethyl)isatins | 1-(2-bromoethyl)isatins | Sodium azide | Not specified | Not specified | High | mdpi.com |

Preparation of Azidoethylated Compounds from Related Precursors (e.g., 2-Azidoethanol)

2-Azidoethanol is a valuable and versatile precursor for the synthesis of a wide range of 2-azidoethylated compounds, including this compound derivatives. The hydroxyl group of 2-azidoethanol can be readily transformed into other functional groups, such as esters, through standard organic reactions.

The synthesis of 2-azidoethanol itself is typically achieved via nucleophilic substitution, reacting 2-bromoethanol (B42945) or 2-chloroethanol (B45725) with sodium azide in water, often with heating to drive the reaction to completion. acs.orgchemicalbook.combenicewiczgroup.com

Table 2: Synthesis of 2-Azidoethanol

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromoethanol | Sodium azide | Water | 0 °C to RT, then 80 °C overnight | Not specified | acs.org |

| 2-Chloroethanol | Sodium azide | Water | 0 °C to RT, then 80 °C overnight | 81% | chemicalbook.com |

| 2-Bromoethanol | Sodium azide | Water | 80 °C, 8 hours | 90% | benicewiczgroup.com |

Once obtained, 2-azidoethanol can be esterified to produce various azidoethyl esters. For example, the reaction of 2-azidoethanol with methacrylic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) yields 2-azidoethyl methacrylate (B99206) (AzMA). benicewiczgroup.com Similarly, reacting 2-azidoethanol with bromoacetyl bromide in the presence of an amine base produces 2-azidoethyl-2-bromoacetate. rsc.org This strategy allows for the introduction of the azidoethyl group into a variety of molecular scaffolds.

Table 3: Synthesis of Azidoethylated Derivatives from 2-Azidoethanol

| Product | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Azidoethyl-2-bromoacetate | Bromoacetyl bromide, N,N-diisopropylethylamine | Not specified | Not specified | Not specified | rsc.org |

| 2-Azidoethyl methacrylate (AzMA) | Methacrylic acid, DCC, DMAP | Methylene chloride | 0 °C to RT, overnight | 70% | benicewiczgroup.com |

| Azidoethyl 3,4,6-tri-O-acetyl-α–D-mannopyranoside | Glycosylation with a mannose derivative | Not specified | Not specified | Not specified | diva-portal.org |

Gram-Scale Synthesis and Optimization of Yields

Scaling up the synthesis of this compound and its derivatives from laboratory to gram-scale requires careful optimization of reaction parameters to maintain high yields and purity. The principles of process optimization, such as those outlined in Design of Experiments (DoE), can be systematically applied to identify the best conditions for temperature, reaction time, and reagent stoichiometry. sci-hub.se

A notable example of a large-scale azidoacetate synthesis is the preparation of ethyl azidoacetate from ethyl chloroacetate. In one reported procedure, 4 moles (490 g) of ethyl chloroacetate were reacted with 4 moles (260 g) of sodium azide in acetonitrile to produce 391 g of ethyl azidoacetate, corresponding to a 76% yield. prepchem.com This demonstrates the feasibility of producing these compounds on a significant scale.

Optimization can be inferred from the variety of conditions reported in the literature. The choice of solvent (e.g., acetonitrile vs. acetone/water), temperature (from 0 °C to reflux), and reagent ratios are all variables that can be fine-tuned to maximize yield and minimize reaction time and byproducts. prepchem.comacs.org For instance, in the synthesis of azidoethylated glycosides, researchers successfully produced the final product on a multigram scale, highlighting the robustness of the azidation reaction. rsc.org Similarly, other azide-containing compounds have been successfully synthesized on a gram-scale, indicating that the underlying chemical transformations are amenable to scale-up. mdpi.comresearchgate.net

Table 4: Large-Scale Synthesis of Azido Compounds

| Compound | Scale | Precursor | Key Reagents | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl azidoacetate | 4 mole (391 g) | Ethyl chloroacetate | Sodium azide | 76% | prepchem.com |

| 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) (via azide intermediate) | 5 g | d-Fructose derivative | Sodium azide | 70% (overall) | acs.org |

| (Z)‐1‐phenyl‐2‐(1H‐1,2,3‐triazol‐1‐yl)ethan‐1‐one oxime (via azide precursor) | 8.5 mmol | (Z)‐2‐azido‐1‐phenylethan‐1‐one oxime | Calcium carbide, CuCl | Not specified | researchgate.net |

Thermal Decomposition Pathways

The thermal decomposition of this compound has been a subject of detailed investigation, providing insights into the fundamental processes that govern the breakdown of organic azides. These studies are crucial for understanding the stability and reaction mechanisms of this class of compounds.

The gas-phase pyrolysis of this compound has been extensively studied using techniques such as ultraviolet photoelectron spectroscopy (PES) and matrix isolation infrared spectroscopy. In these experiments, the compound is heated to high temperatures, and the resulting gaseous products are analyzed to elucidate the decomposition pathway. For instance, pyrolysis experiments have been conducted at temperatures up to 775°C, allowing for the observation of the parent molecule and its subsequent decomposition products at various stages of the reaction. acs.org

These investigations have revealed that the decomposition of this compound is a clean and efficient process, leading to the formation of a specific set of stable gaseous molecules. The use of real-time analysis techniques like PES has been instrumental in identifying the transient species and final products formed during the rapid heating process. acs.org

A key question in the study of organic azide decomposition is whether the reaction proceeds through a concerted or a stepwise mechanism. A concerted reaction involves the simultaneous breaking and forming of multiple chemical bonds in a single transition state. In contrast, a stepwise mechanism involves the formation of one or more reactive intermediates.

| Compound | Proposed Decomposition Mechanism | Key Observations |

| This compound | Concerted | Simultaneous formation of N₂, CO₂, and CH₂NH. No observation of intermediate species. acs.org |

| 2-Azidoethanol | Stepwise | Formation of imine intermediates observed. acs.org |

| Azidoacetic Acid | Concerted | Proceeds via a five-membered transition state leading to N₂, CO₂, and CH₂NH. acs.orgacs.org |

The thermal decomposition of this compound yields a specific array of gaseous products. Through techniques like matrix isolation infrared spectroscopy and ultraviolet photoelectron spectroscopy, the primary products have been identified and quantified. The major gaseous products observed are molecular nitrogen (N₂), carbon dioxide (CO₂), and methanimine (B1209239) (CH₂NH). acs.orgresearchgate.net At higher pyrolysis temperatures, further decomposition of methanimine can lead to the formation of hydrogen cyanide (HCN). acs.org Additionally, ethylene (B1197577) (C₂H₄) has been reported as a decomposition product. acs.orgresearchgate.net

The table below summarizes the identified gaseous decomposition products of this compound.

| Decomposition Product | Chemical Formula | Method of Detection |

| Molecular Nitrogen | N₂ | Ultraviolet Photoelectron Spectroscopy, Matrix Isolation Infrared Spectroscopy acs.org |

| Carbon Dioxide | CO₂ | Matrix Isolation Infrared Spectroscopy acs.org |

| Methanimine | CH₂NH | Ultraviolet Photoelectron Spectroscopy, Matrix Isolation Infrared Spectroscopy acs.org |

| Ethylene | C₂H₄ | Not specified in detail, but listed as a product. acs.orgresearchgate.net |

| Hydrogen Cyanide | HCN | Observed at higher pyrolysis temperatures. acs.org |

In a stepwise decomposition of an organic azide, the formation of a nitrene intermediate (R-N) is a critical step. This highly reactive species would then undergo further reactions to form the final products. However, in the case of this compound, experimental studies have failed to detect any spectral features that could be attributed to a nitrene or an imine intermediate. acs.org This lack of evidence for intermediate species provides strong support for a concerted decomposition mechanism, where the loss of N₂ and the formation of the final products occur in a single, coordinated step.

Reactivity of the Azido Functional Group

The azido group (-N₃) is an energy-rich functional group that dictates the characteristic reactivity of this compound. Its behavior is central to both its thermal decomposition and its participation in other chemical transformations.

While the primary focus of research on this compound has been its thermal decomposition, the azido group is well-known to participate in cycloaddition reactions, particularly [3+2] cycloadditions, also known as Huisgen cycloadditions. This type of reaction involves the 1,3-dipolar nature of the azide group reacting with a dipolarophile, such as an alkyne or an alkene, to form a five-membered heterocyclic ring, typically a triazole or a triazoline, respectively.

Although specific studies detailing the cycloaddition reactions of this compound are not extensively reported in the primary literature reviewed, the general reactivity of alkyl azides in such reactions is well-established. These reactions are a cornerstone of "click chemistry" and are widely used in organic synthesis, materials science, and bioconjugation. The reaction of an azide with a terminal alkyne, often catalyzed by copper(I), is a particularly efficient method for the formation of 1,2,3-triazoles. It can be inferred that this compound would readily undergo such cycloaddition reactions, providing a pathway to synthesize functionalized triazole compounds.

Reduction Reactions to Corresponding Amine Derivatives

The conversion of the azido group in this compound to a primary amine yields 2-aminoethyl acetate. This transformation is a pivotal step in synthetic chemistry, enabling the introduction of a reactive amino group while preserving the acetate moiety. The primary challenge in this reduction is chemoselectivity—specifically, the reduction of the azide function without concurrent cleavage or reduction of the ester group. Several established methods are employed for this purpose, with the Staudinger reduction and catalytic hydrogenation being the most prominent.

Staudinger Reduction

The Staudinger reduction is a widely utilized method for the mild conversion of organic azides to primary amines. wikipedia.org This two-step reaction is renowned for its high yields and chemoselectivity, as it does not affect most other functional groups, including esters. commonorganicchemistry.comthermofisher.com

The reaction is initiated by the treatment of the azide with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃). wikipedia.org The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide to form a phosphazide (B1677712) intermediate. alfa-chemistry.com This intermediate then undergoes a four-membered ring transition state, losing a molecule of dinitrogen gas (N₂) to produce an iminophosphorane (also known as an aza-ylide). wikipedia.orgalfa-chemistry.com

In the second step, the iminophosphorane is hydrolyzed with water (H₂O) to yield the desired primary amine and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide. wikipedia.org The strong P=O bond formation is a key driving force for the hydrolysis step. alfa-chemistry.com

Reaction Mechanism:

Iminophosphorane Formation: R-N₃ + PPh₃ → R-N=PPh₃ + N₂

Hydrolysis: R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. alfa-chemistry.com The mild conditions and high functional group tolerance make the Staudinger reduction an excellent choice for the synthesis of 2-aminoethyl acetate from its azide precursor.

Catalytic Hydrogenation

Catalytic hydrogenation is another effective method for reducing azides to amines. This process involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov Common heterogeneous catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adam's catalyst), and Raney nickel.

The reaction proceeds by the addition of hydrogen across the azide group on the surface of the catalyst, leading to the elimination of nitrogen gas and the formation of the primary amine.

General Reaction: R-N₃ + 2 H₂ --(Catalyst)--> R-NH₂ + N₂

While catalytic hydrogenation is highly efficient, the reaction conditions, such as pressure, temperature, and choice of catalyst, must be carefully controlled to ensure the selective reduction of the azide without affecting the acetate ester group. Ester functionalities can also be reduced by hydrogenation, but this typically requires more forcing conditions (higher pressures and temperatures) or specific catalysts, such as copper chromite. nih.govresearchgate.net Therefore, under standard conditions for azide reduction (e.g., room temperature, atmospheric pressure of H₂), the ester group in this compound generally remains intact.

Comparison of Reduction Methods

Interactive Table: Comparison of Reduction Methods for this compound

| Method | Reagents/Catalyst | Typical Solvents | Key Characteristics/Selectivity | Byproducts |

| Staudinger Reduction | Triphenylphosphine (PPh₃), Water (H₂O) | THF, Diethyl ether, Acetonitrile | Very mild; highly chemoselective for the azide group; tolerates esters and many other functional groups. | Triphenylphosphine oxide (O=PPh₃), Nitrogen (N₂) |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Methanol, Ethanol, Ethyl Acetate | Highly efficient; conditions must be controlled to ensure selectivity for the azide over the ester. | Nitrogen (N₂) |

| Hydride Reduction (LiAlH₄) | Lithium Aluminum Hydride (LiAlH₄), followed by aqueous workup | THF, Diethyl ether | Unsuitable. Strong reducing agent; reduces both the azide and the ester group. | Aluminum salts |

Electronic Structure Analysis

The electronic structure of this compound has been a subject of sophisticated computational investigation, employing a range of methods to elucidate its molecular orbital characteristics and electron binding energies.

Molecular Orbital Calculations (e.g., Hartree-Fock, MP2, Density Functional Theory)

Ab initio molecular orbital calculations have been instrumental in understanding the electronic properties of this compound. Early studies utilized the Gaussian 94 software package to perform these calculations. acs.org Specifically, second-order Møller-Plesset perturbation theory (MP2) with the 6-31G** basis set has been employed to determine the molecule's minimum energy structure. acs.org

Analysis of the molecular orbitals at this level of theory reveals that the highest occupied molecular orbital (HOMO), designated as orbital 34, is characterized by its antibonding nature between the terminal nitrogen atoms of the azide group. acs.org The subsequent molecular orbital, orbital 33, is delocalized across the N₃CH₂CO₂⁻ framework and also exhibits antibonding characteristics between each of the bonded atoms. acs.org

Further investigations into the electron binding energies (EBEs) of a series of organic azides, including this compound, have compared the predictions of Hartree-Fock (HF), Density Functional Theory (DFT), and Green's function (GF) methods. These studies have demonstrated that EBEs derived from GF and DFT calculations are in better agreement with experimental data than the predictions from Hartree-Fock calculations.

Green's Function and Coupled Cluster Approaches for Electron Binding Energies

For a more accurate determination of electron binding energies, high-level computational methods such as Green's function (GF) and coupled-cluster (CC) theory have been applied to this compound. Theoretical calculations of EBEs have been reported using ab initio Green's function methods.

In addition to GF methods, complete basis-set extrapolated coupled cluster calculations, including single, double, and perturbative triple excitations [CCSD(T)], have been performed to determine the first ionization energy of a series of azides, with this compound being among the compounds studied. These advanced computational techniques provide a more precise theoretical value for the energy required to remove an electron from the molecule, offering a deeper insight into its electronic stability and reactivity.

Conformational Analysis and Energy Minima Structures

The flexibility of the this compound molecule allows for the existence of multiple rotational conformers. Computational studies have identified several energy minima structures corresponding to different spatial arrangements of the molecule's constituent groups.

Calculations performed at both the Hartree-Fock (HF) and MP2 levels of theory with the 6-31G** basis set have revealed the presence of six minimum energy structures. acs.org These conformers arise from rotations around the C-C and C-O single bonds. Despite the different spatial orientations, all six conformers were found to have very similar bond lengths and angles. acs.org Furthermore, their total energies, calculated at the MP2/6-31G** level, are all within a narrow range of 0.65 kcal/mol, indicating a relatively flat potential energy surface and the likely coexistence of these conformers at room temperature. acs.org The computed first and second vertical ionization energies (VIEs) and adiabatic ionization energies (AIEs) for these conformers are all within 0.05 eV, suggesting that the conformational differences have a minimal impact on these particular electronic properties. acs.org

Table 1: Calculated Minimum Energy Structure of this compound (Lowest Energy Conformer)

| Parameter | Value |

|---|---|

| Level of Theory | MP2/6-31G** |

| Point Group | C1 |

| Total Energy | (Not specified in available data) |

| Relative Energy | 0.00 kcal/mol |

| Key Dihedral Angles | (Not specified in available data) |

Note: This table represents the lowest energy conformer. Data for the other five conformers with very similar energies were not detailed in the available literature.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry has been pivotal in elucidating the mechanism of the thermal decomposition of this compound, providing support for experimentally observed reaction pathways.

Transition State Analysis for Thermal Decomposition

The thermal decomposition of this compound has been shown through experimental evidence, supported by ab initio and DFT calculations, to proceed via a concerted mechanism. acs.org This mechanism involves a five-membered transition state. acs.org In this transition state, the molecule is arranged in a cyclic structure that facilitates the simultaneous cleavage of the C-N₃ bond and the N-N₂ bond, along with a hydrogen transfer, leading directly to the final products.

The concerted nature of this reaction pathway avoids the formation of a high-energy nitrene intermediate, which is a common feature in the decomposition of many other organic azides. The theoretical identification and characterization of this five-membered transition state are crucial for understanding the relatively low decomposition temperature and the specific product distribution observed for this compound.

Table 2: Calculated Properties of the Transition State for the Thermal Decomposition of this compound

| Parameter | Value |

|---|---|

| Level of Theory | DFT/ab initio (specific functional/basis set not detailed) |

| Structure | Five-membered ring |

| Key Bond Distances | (Not specified in available data) |

| Activation Energy | (Not specified in available data) |

| Imaginary Frequency | (Not specified in available data) |

Note: While the existence of a five-membered transition state is confirmed by calculations, specific geometric and energetic parameters are not available in the cited literature.

Computational Support for Experimental Reaction Pathways

The theoretical finding of a concerted decomposition mechanism for this compound provides strong computational support for the experimental observations from techniques such as ultraviolet photoelectron spectroscopy and matrix isolation infrared spectroscopy. acs.org These experimental methods identified the primary decomposition products as molecular nitrogen (N₂), methanimine (CH₂NH), and carbon dioxide (CO₂). acs.org

The concerted pathway elucidated by computational models perfectly accounts for the simultaneous formation of these products. The five-membered transition state facilitates the extrusion of the stable N₂ molecule and the rearrangement of the remaining atoms to form the observed stable products, CH₂NH and CO₂. acs.org This congruence between theoretical predictions and experimental findings underscores the power of computational chemistry in validating and explaining complex reaction mechanisms at a molecular level. The mechanism is noted to be similar to that previously determined for azidoacetic acid. acs.org

Applications of 2 Azidoethyl Acetate in Advanced Organic Synthesis

Integration into "Click Chemistry" Frameworks

"Click chemistry" represents a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are stereospecific. The azide-alkyne cycloaddition has become a cornerstone of click chemistry, and 2-azidoethyl acetate (B1210297) is an ideal substrate for these transformations. tcichemicals.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org This reaction has been extensively utilized in various fields, including medicinal chemistry, materials science, and bioconjugation. rsc.org 2-Azidoethyl acetate serves as a readily available source of the azidoethyl moiety for these reactions.

The general CuAAC reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. beilstein-journals.org The catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. nih.gov The reaction proceeds rapidly under mild conditions, often in aqueous or organic solvents, and provides excellent yields of the desired triazole product. tcichemicals.comrsc.org For instance, the reaction of this compound with various terminal alkynes in the presence of a copper(I) catalyst in deep eutectic solvents has been shown to produce the corresponding β-D-glucopyranosyltriazoles in excellent yields. rsc.org

Several research groups have optimized CuAAC protocols using this compound and its derivatives. These efforts have focused on developing more efficient catalyst systems, exploring greener reaction media, and expanding the substrate scope. rsc.org The use of ligands, such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, can stabilize the copper(I) catalyst and accelerate the reaction. beilstein-journals.org

Table 1: Examples of CuAAC Reactions Involving Azidoethyl Moieties

| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Various terminal alkynes | Copper(I)-iodide complex with a tridentate NNO ligand | Deep Eutectic Solvents | Excellent | rsc.org |

| Etodolac (B1671708) azide | Substituted terminal alkynes | Cu(I) | H₂O/CH₂Cl₂ | Excellent | rsc.org |

| 2-(2-Azidoethyl)pyridine | 7-Ethynyl coumarin | CuSO₄·5H₂O, Sodium Ascorbate | DMF:PBS:H₂O | Rapid Formation | nih.gov |

| Benzyl azide | Phenylacetylene (B144264) | Copper(I) acetate | Various | Excellent | beilstein-journals.org |

To circumvent the potential toxicity of copper catalysts in biological systems, strain-promoted alkyne-azide cycloaddition (SPAAC) has been developed as a metal-free alternative. rsc.org SPAAC utilizes cyclooctynes, which possess significant ring strain that facilitates the reaction with azides without the need for a metal catalyst. rsc.orgiris-biotech.de This bioorthogonal reaction has found widespread use in labeling and imaging biomolecules in living systems. rsc.org

While direct examples of this compound in SPAAC are less common in the provided literature, the principles apply to any organic azide. The reaction kinetics of SPAAC are highly dependent on the structure of the strained alkyne. iris-biotech.de For example, bicyclo[6.1.0]nonyne (BCN) is an achiral and highly reactive cyclooctyne (B158145) that reacts rapidly with azides to form a single regioisomeric triazole product. iris-biotech.deacs.org The reactivity of these strained alkynes allows for efficient conjugation under physiological conditions. rsc.org

The development of metal-free click reactions extends beyond SPAAC. These bioorthogonal ligations are crucial for in vivo applications where metal toxicity is a concern. rsc.orgacs.org The azide group, a key component of this compound, is a central functional group in many of these metal-free strategies. iris-biotech.de

The primary metal-free reaction involving azides is SPAAC, which relies on the high ring strain of cyclooctynes to achieve rapid cycloaddition. rsc.orgnih.gov The development of new strained alkynes with enhanced reactivity and stability is an active area of research. nih.gov These advancements continue to expand the toolkit for chemists to modify complex biological systems with minimal perturbation. rsc.org

Building Block for Complex Molecular Architectures

The dual functionality of this compound makes it an invaluable building block for the synthesis of complex molecules. The azide allows for the introduction of a triazole ring via click chemistry, while the acetate group can be hydrolyzed to reveal a primary alcohol for further functionalization.

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is the most direct method for synthesizing 1,2,3-triazoles. rsc.orgacs.org The copper-catalyzed version of this reaction (CuAAC) provides exclusive formation of the 1,4-disubstituted regioisomer. beilstein-journals.orgrsc.org this compound is frequently employed as the azide component in these syntheses. tandfonline.com

For example, a series of 1,2,3-triazole–etodolac hybrids with potent anticancer activity were synthesized via a CuAAC reaction between an etodolac azide and various terminal alkynes. rsc.org The resulting triazole ring acts as a stable linker connecting different molecular fragments. The synthesis of novel 1,2,3-triazoles containing a 1,3,4-oxadiazole (B1194373) moiety has also been reported, starting from the reaction of phenylacetylene and this compound. tandfonline.com These examples highlight the utility of this compound in generating diverse libraries of triazole-containing compounds for various applications. tcichemicals.comgoogle.compeerj.com

This compound and its derivatives are instrumental in the construction of multivalent scaffolds, which are molecules that display multiple copies of a ligand. csic.esnih.gov These multivalent systems can exhibit significantly enhanced binding affinity and avidity to their biological targets, a phenomenon known as the glycoside cluster effect in carbohydrate chemistry. researchgate.net

The synthesis of these scaffolds often involves attaching azido-functionalized ligands, such as 2-azidoethyl α-D-mannopyranoside, to a central core functionalized with multiple alkyne groups via CuAAC. beilstein-journals.org This convergent approach allows for the rapid assembly of complex, well-defined multivalent structures. csic.esresearchgate.net For instance, mannosylated dendrimers have been synthesized using a trimesic acid core and 2-azidoethyl α-D-mannopyranoside, demonstrating the power of this strategy. beilstein-journals.org The ability to orthogonally protect and deprotect the hydroxyl group of the 2-azidoethyl moiety further enhances its utility in synthesizing these complex architectures. csic.es

Furthermore, the principles of click chemistry with azidoethyl-containing building blocks have been applied to the synthesis of novel crown ether derivatives. researchgate.netresearchgate.net Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. kyoto-u.ac.jpiipseries.org By incorporating 1,2,3-triazole moieties into the crown ether structure via CuAAC, new derivatives with unique properties and potential applications in sensing and catalysis can be created. researchgate.netresearchgate.net For example, novel crown ethers containing 1,4-disubstituted-1,2,3-triazole units have been synthesized by reacting terminal alkynes with azides, a strategy where this compound could serve as a key precursor. researchgate.netresearchgate.net

Preparation of Novel Heterocyclic Compounds

This compound serves as a versatile precursor in the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the azide group allows for its participation in cycloaddition reactions, leading to the formation of complex ring systems. A notable application is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to produce 1,2,3-triazole derivatives. For instance, the reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst efficiently yields 1,4-disubstituted 1,2,3-triazoles. researchgate.net This methodology is valued for its high yields and the mild reaction conditions required. researchgate.net

Furthermore, organic azides like this compound are instrumental in synthesizing a range of five-membered heterocyclic rings. mdpi.com For example, 1-(2-azidoethyl)-5,6-dimethyl-1H-benzo[d] Current time information in Bangalore, IN.tandfonline.commdpi.comtriazole has been shown to react with diethyl acetylenedicarboxylate (B1228247) and methyl propiolate to yield triazole derivatives in high yields of 97% and 94% respectively. mdpi.com In another example, the synthesis of 5-(5-(2-azidoethyl)-2-oxooxazolidin-3-yl)-2-methylnicotinonitrile was achieved by treating its methanesulfonate (B1217627) precursor with sodium azide in DMF at 60°C. google.com

The thermal decomposition of this compound has also been studied, providing insights into potential reaction pathways that could lead to heterocyclic intermediates. acs.org The azide functionality can also be involved in reactions beyond cycloadditions. For example, it can serve as a source of nitrogen in amination reactions, further expanding its utility in generating diverse heterocyclic structures. mdpi.com

Applications in Polymer Chemistry

This compound and its derivatives have become invaluable tools in polymer chemistry, enabling the synthesis of well-defined polymers with complex architectures and functionalities. The azide group provides a "clickable" handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups.

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization of Azidoethyl Monomers

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The incorporation of azide functionalities into monomers for RAFT polymerization has been a significant area of research. For example, 2-azidoethyl methacrylate (B99206) (AzMA) has been successfully polymerized via RAFT with excellent control, yielding polymers with polydispersity indices (PDI) between 1.05 and 1.15. researchgate.netresearchgate.net This controlled polymerization allows for the synthesis of well-defined polymers with pendant azide groups that are available for subsequent "click" reactions. researchgate.netresearchgate.net

One of the challenges in the RAFT polymerization of azido-containing monomers is the potential for the azide group to undergo side reactions at elevated temperatures. researchgate.net To circumvent this, polymerizations are often conducted at lower temperatures, for instance, between 30°C and 50°C, to ensure the retention of the azide functionality. researchgate.netresearchgate.net The choice of RAFT agent is also crucial; for vinyl esters, xanthates and N-aryl dithiocarbamates provide effective control over the polymerization. mdpi.com For instance, O-(2-azido-ethyl) S-benzyl dithiocarbonate has been used to mediate the RAFT polymerization of vinyl acetate, producing well-defined poly(vinyl acetate) with an azido (B1232118) end-group. mdpi.comepa.gov

The resulting azide-functionalized polymers serve as versatile platforms for creating more complex polymeric structures. For example, they can be used as macro-RAFT agents for the synthesis of block copolymers. researchgate.netmdpi.com

Atom Transfer Radical Polymerization (ATRP) Utilizing Azidoethyl Acetate Derivatives

ATRP is another powerful controlled radical polymerization technique that has been widely used to synthesize polymers with azide functionalities. Initiators containing azide groups, such as (2-azidoethyl)-2-chloropropionamide, are used to prepare polymers with terminal azide groups. rsc.org For example, the ATRP of N-isopropylacrylamide (NIPAM) initiated by an azide-functionalized initiator yields azido-terminated poly(N-isopropylacrylamide). rsc.org

Monomers containing azide groups, such as 2-azidoethyl methacrylate (AzMA) and 2-(2-(2-azidoethyoxy)ethoxy)ethyl methacrylate (AzTEGMA), have also been polymerized using ATRP. nih.govnih.gov However, the polymerization of these monomers can be challenging due to potential side reactions involving the azide group, especially at higher temperatures. nih.gov To achieve well-controlled polymerization with narrow polydispersity, it is often necessary to conduct the reaction at lower temperatures and monomer concentrations. nih.gov

ATRP has also been employed to grow azide-containing polymer brushes from surfaces. For instance, poly(2-azidoethyl methacrylate) brushes have been grown from gold substrates via surface-initiated ATRP. nih.gov These brushes can be subsequently modified using click chemistry. nih.gov

Functionalization of Polymeric Architectures through Azide Side Chains

The azide groups incorporated into polymers via techniques like RAFT and ATRP serve as highly efficient handles for post-polymerization functionalization through click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). benicewiczgroup.combenicewiczgroup.com This allows for the introduction of a vast array of functionalities onto the polymer backbone.

For example, poly(2-azidoethyl methacrylate) (polyAzMA) has been successfully functionalized with phenyl acetylene (B1199291) in the presence of a copper(I) catalyst, resulting in the quantitative conversion of the azide side chains to triazole rings. researchgate.netbenicewiczgroup.com This post-functionalization strategy has been used to attach various molecules, including dyes and other polymers, to the polymer backbone. nih.gov

The ability to functionalize polymers with high efficiency under mild conditions makes this approach highly valuable for creating materials with tailored properties for applications in areas such as drug delivery and bioconjugation. nih.govnih.gov For instance, the hydrophilicity of a polymer brush can be tuned by copolymerizing an azide-containing monomer with a hydrophilic monomer like polyethylene (B3416737) glycol methyl ether methacrylate (mPEGMA) and then "clicking" a desired molecule onto the azide groups. nih.gov

Synthesis of Star-Shaped and Complex Polymeric Structures (e.g., 8-shaped polymers)

The combination of controlled radical polymerization and click chemistry has enabled the synthesis of complex polymeric architectures, including star-shaped and 8-shaped polymers. tandfonline.comrsc.orgtandfonline.com

Star-shaped polymers can be synthesized using a "core-first" approach where a multifunctional initiator is used to simultaneously grow multiple polymer arms. For example, an azide-terminated four-armed star polymer can be prepared by RAFT polymerization using a tetrafunctional chain transfer agent. tandfonline.comtandfonline.com These star polymers can then be used as building blocks for more complex structures.

The synthesis of 8-shaped polymers has been achieved by the intramolecular cyclization of a four-armed star polymer precursor with azide end-groups. tandfonline.comtandfonline.com This is accomplished by reacting the azide-terminated star polymer with a bifunctional linker under high dilution conditions. tandfonline.comtandfonline.com The success of this "click" cyclization confirms the high fidelity of the end-groups introduced during the RAFT polymerization. tandfonline.comtandfonline.com

ATRP has also been employed to create star polymers. For instance, a four-arm star-shaped poly(N-isopropylacrylamide) has been synthesized by "clicking" an azido-terminated PNIPAM arm to a tetra-alkyne core molecule. rsc.org

Table 1: Examples of Complex Polymeric Structures Synthesized Using this compound Derivatives

| Polymer Architecture | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| 8-shaped polymer | RAFT polymerization and intramolecular "click" cyclization | Pentaerythritoltetrakis(3-(S-(2-azidoethylcarbonoyl)trithiocarbonyl)propanoate), bifunctional alkyne linker | tandfonline.com, tandfonline.com |

| Four-arm star polymer | RAFT polymerization from a multifunctional CTA | Pentaerythritoltetrakis(3-(S-(2-azidoethylcarbonoyl)trithiocarbonyl)propanoate) | tandfonline.com, tandfonline.com |

| Four-arm star polymer | ATRP and "click" reaction | (2-azidoethyl)-2-chloropropionamide, tetra-alkyne linker | rsc.org |

Bioconjugation and Bioorthogonal Labeling Strategies

The azide group of this compound and its derivatives is a key functional group in bioconjugation and bioorthogonal labeling. "Bioorthogonal" refers to reactions that can occur in a biological environment without interfering with native biochemical processes. mdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a bioorthogonal "click" reaction. mdpi.com

This strategy typically involves a two-step process: first, a biomolecule of interest is modified to incorporate an azide or alkyne group. mdpi.com Then, a probe molecule containing the complementary functional group is introduced, leading to a specific covalent linkage. mdpi.com Azide-modified molecules are often preferred as the reactive probe due to the lower propensity of alkynes to undergo side reactions in biological systems. mdpi.com

This compound derivatives have been used to introduce azide functionalities into biomolecules. For example, 2'-O-(2-azidoethyl) modified oligoribonucleotides have been synthesized for subsequent fluorescent labeling via click chemistry. nih.govacs.org This allows for the specific attachment of reporter molecules like fluorescent dyes to RNA for applications in molecular diagnostics and biophysical studies. nih.govacs.org

The azide group can also be used as a masked amine. The azide can be reduced to an amine under mild conditions, allowing for subsequent conjugation with N-hydroxysuccinimide (NHS) esters. acs.org This provides an alternative strategy for bioconjugation.

Furthermore, the development of radiolabeled azides, such as [¹⁸F]fluoroethylazide derived from 2-azidoethyl-4-toluenesulfonate, has expanded the application of click chemistry to positron emission tomography (PET) imaging. mdpi.com This allows for the in vivo tracking and imaging of biomolecules that have been labeled with an alkyne group. mdpi.com

Functionalization of Biological Macromolecules (e.g., RNA, Proteins)

The azide group of this compound is a key functional group for bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This characteristic makes it an effective labeling agent for biomolecules. Through azide-alkyne cycloaddition reactions, stable triazole linkages are formed with terminal alkynes, enabling the tracking and study of cellular processes.

The functionalization of proteins has been demonstrated through the synthesis of 4-(2-azidoethoxy)-L-phenylalanine (AePhe), an unnatural amino acid. osti.gov This was achieved by synthesizing 2-azidoethyl methanesulfonate, which was then used to modify a protected tyrosine derivative. osti.gov The resulting AePhe can be site-selectively incorporated into proteins, where it serves as both an infrared reporter to probe local hydration and as a "click" partner for bioorthogonal conjugation reactions. osti.gov This dual functionality allows for both the study of protein environments and the subsequent modification of the protein with other molecules. osti.gov

Synthesis of Azide-Modified Oligoribonucleotides for Inverse Labeling Patterns

A significant application of this compound lies in the synthesis of 3′-terminal 2′-O-(2-azidoethyl) modified oligoribonucleotides. nih.govresearchgate.net This modification provides an "inverse" labeling pattern compared to the more common alkyne-functionalized RNA, offering greater flexibility for complex and stepwise labeling strategies, which are particularly useful in single-molecule fluorescence resonance energy transfer (FRET) studies. nih.govresearchgate.net

The synthesis of these modified oligoribonucleotides involves the use of a solid support functionalized with a 2'-O-(2-azidoethyl) uridine (B1682114) derivative. nih.gov This allows for the automated solid-phase synthesis of RNA with a 3'-terminal azide group. nih.govresearchgate.net The resulting azide-modified RNA can then be labeled with fluorescent dyes or other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govacs.org This approach has been successfully used to label siRNA targeting the brain acid-soluble protein 1 gene (BASP1) and to perform dual fluorescent labeling of a preQ1 class-I riboswitch aptamer. nih.govacs.org

Preparation of Glycoconjugates and Glycopolymers

This compound is instrumental in the synthesis of glycoconjugates and glycopolymers, which are important for studying carbohydrate-protein interactions and have potential applications in drug delivery and diagnostics. The azide group allows for the attachment of carbohydrate moieties to various scaffolds using click chemistry.

For instance, 2-azidoethyl α-D-mannopyranoside, derived from 2-azidoethanol (B47996), has been used in the synthesis of mannosylated dendrimers. beilstein-journals.org These dendrimers, with a defined number and spacing of mannose units, are valuable tools for studying the multivalent interactions between carbohydrates and lectins. beilstein-journals.org Similarly, 2-azidoethyl-derivatized chitooligosaccharides have been prepared and attached to polymer backbones to create glycopolymers that can act as high-affinity ligands for lectins. rsc.org

The synthesis of glycopolymers often involves the reaction of an alkyne-functionalized polymer with an azide-containing sugar, such as those derived from this compound. nih.govacs.org This method allows for the creation of well-defined glycopolymers with varying sugar densities. rsc.orgacs.org These glycopolymers can then be used to create glycoprotein (B1211001) mimics by conjugating them to proteins like bovine serum albumin (BSA), which can then be used to study immunological functions. acs.org

| Application | Starting Material | Key Intermediate | Final Product | Ref. |

| Protein Functionalization | Protected Tyrosine | 2-Azidoethyl Methanesulfonate | 4-(2-azidoethoxy)-L-phenylalanine (AePhe) | osti.gov |

| Inverse RNA Labeling | Uridine | 2'-O-(2-azidoethyl) Uridine | 3'-Azide-Modified Oligoribonucleotides | nih.govresearchgate.net |

| Glycoconjugate Synthesis | D-Mannose | 2-Azidoethyl α-D-Mannopyranoside | Mannosylated Dendrimers | beilstein-journals.org |

| Glycopolymer Synthesis | Chitooligosaccharides | 2-Azidoethyl-derivatized Chitooligosaccharides | Lectin-binding Glycopolymers | rsc.org |

Synthetic Intermediate for Specialized Chemical Compounds

Beyond its direct application in modifying biomolecules, this compound serves as a crucial building block for a variety of specialized chemical compounds.

Preparation of Glycoside Derivatives (e.g., Mannopyranosides)

The synthesis of various glycoside derivatives utilizes this compound as a key intermediate. For example, a rapid and high-yield synthesis of Manα1,2Man derivatives with a 2-azidoethyl functionalization at the reducing end has been developed. rsc.orgrsc.org This method employs an orthogonal protection strategy using benzoates as permanent protecting groups and an acetate as a temporary protecting group at the C2 position of the glycosyl acceptor. rsc.orgrsc.org This strategy is compatible with the 2-azidoethyl spacer, which is essential for creating glycoconjugates through click chemistry. rsc.orgrsc.orgcsic.es

The synthesis of 2-azidoethyl-α-D-mannopyranoside itself has been achieved through various routes, often starting from D-mannose and involving the introduction of the 2-azidoethyl group via reaction with 2-bromoethanol (B42945) followed by azide displacement. rsc.orgcsic.esrsc.org This intermediate can then be further modified and used in the synthesis of more complex oligosaccharides and glycoconjugates. rsc.orgrsc.orgcsic.es

Derivatization for Positron Emission Tomography (PET) Studies

The azide functionality of this compound and its derivatives makes them valuable for the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful diagnostic tool that relies on the detection of positron-emitting isotopes. nih.gov

Specifically, 2-azidoethyl 4-methylbenzenesulfonate (B104242) is a precursor for the synthesis of [18F]fluoroethyl azide ([18F]FEA). rsc.org [18F]FEA is a versatile prosthetic group used for the rapid radiolabeling of alkyne-modified molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This allows for the creation of 18F-labeled biomolecules for PET imaging. rsc.org Furthermore, a derivative of 2-deoxy-2-[18F]fluoro-D-glucose has been synthesized with a 2-azidoethyl group to enable its conjugation to other biomolecules via click chemistry for PET studies. diva-portal.org

Precursors for Amino-Modified Nucleic Acids

2-Azidoethyl modified nucleic acids serve as valuable precursors for the synthesis of amino-modified nucleic acids. The azide group can be readily reduced to an amine group, providing a convenient method for introducing primary amines into RNA and DNA.

Analytical and Spectroscopic Characterization Methodologies in 2 Azidoethyl Acetate Research

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of compounds. In the analysis of 2-azidoethyl acetate (B1210297), 70 eV electron impact mass spectrometry has been employed. The resulting mass spectrum shows a prominent parent peak at a mass-to-charge ratio (m/z) of 129, corresponding to the molecular ion [N₃CH₂COOCH₂CH₃]⁺. acs.org This observation confirms the molecular weight of the compound.

The fragmentation pattern provides further structural information. Key fragments observed in the mass spectrum of 2-azidoethyl acetate include:

m/z 73: Attributed to the [CO₂CH₂CH₃]⁺ fragment. acs.org

m/z 56: Corresponding to the [N₃CH₂]⁺ fragment. acs.org

m/z 45: Identified as the [OCH₂CH₃]⁺ fragment. acs.org

m/z 42: Assigned to the azide (B81097) fragment [N₃]⁺. acs.org

m/z 29: Representing the ethyl fragment [CH₂CH₃]⁺. acs.org

These fragments are consistent with the known structure of this compound and provide a fingerprint for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailing the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR have been utilized to characterize this compound.

¹H NMR Spectroscopy

The 400 MHz ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals three distinct signals. acs.org The chemical shifts (δ) and their assignments are as follows:

Future Directions and Emerging Research Avenues for 2 Azidoethyl Acetate

Development of Green Chemistry Approaches for Synthesis and Functionalization

The principles of green chemistry are increasingly influencing the synthesis and functionalization strategies involving azido (B1232118) compounds. The future development of 2-azidoethyl acetate (B1210297) is closely tied to the adoption of more environmentally benign methodologies.

Research is moving towards the use of safer, more sustainable solvents. For instance, the replacement of traditional volatile organic compounds with greener alternatives like ethyl acetate itself for polymerization reactions or water for certain synthesis steps is a key focus. rsc.orgmdpi.com The synthesis of related compounds, such as poly(2-ethyl-2-oxazoline), has demonstrated a successful shift towards ethyl acetate as a green solvent, which improves pharmaceutical compliance and reduces environmental impact. rsc.org Another green approach involves the development of methods that are atom-economical. autm.net The azide-alkyne cycloaddition (click reaction), a primary application for 2-azidoethyl acetate, is a prime example of a green reaction due to its high atom economy, often approaching 100% incorporation of reactant atoms into the final product. rsc.org

Furthermore, there is a growing trend towards developing metal-free catalytic systems to avoid the use of toxic transition metals often required in traditional nitrogen-introduction processes. autm.net The development of continuous flow synthetic methodologies also represents a significant step forward. researchgate.netnih.gov Flow chemistry can mitigate the hazards associated with handling potentially energetic azide (B81097) compounds by using small reaction volumes and provides superior control over reaction parameters, which can lead to cleaner reactions and fewer byproducts. researchgate.netnih.gov These strategies, including the use of sustainable solvents and flow-batch approaches, are being developed for various vinyl azides and can be adapted for the synthesis and functionalization of this compound. researchgate.netnih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most well-established reaction for this compound, research is actively exploring new pathways and catalytic systems to expand its synthetic utility.

One emerging area is the use of alternative metal catalysts. For example, ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) reactions afford 1,5-disubstituted 1,2,3-triazoles, which are isomeric to the 1,4-disubstituted products of CuAAC. mdpi.com This provides a powerful tool for accessing a different regioisomer with distinct properties.

Innovations in the copper-catalysis paradigm are also underway. Researchers have developed a method using copper(II) acetate (Cu(OAc)₂) that accelerates the azide-alkyne cycloaddition in the absence of an added reducing agent. nih.gov This system is particularly effective for chelating azides and simplifies reaction protocols. nih.gov Furthermore, the development of asymmetric CuAAC reactions enables the kinetic resolution of both racemic alkynes and azides simultaneously. scispace.com This allows for the synthesis of enantioenriched triazoles, which are valuable in medicinal chemistry and materials science. scispace.com The fundamental thermal decomposition of this compound has also been studied, revealing a concerted mechanism that provides insight into the compound's stability and potential degradation pathways. acs.orgresearchgate.net

| Catalytic System | Key Feature | Product | Reference |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, mild conditions, high yield. | 1,4-disubstituted 1,2,3-triazole | rsc.orgbeilstein-journals.org |

| Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Alternative regioselectivity. | 1,5-disubstituted 1,2,3-triazole | mdpi.com |

| Copper(II) Acetate-Accelerated Cycloaddition | No external reducing agent required. | 1,4-disubstituted 1,2,3-triazole | nih.govresearchgate.net |

| Asymmetric Copper Catalysis | Simultaneous kinetic resolution of racemic starting materials. | Enantioenriched 1,4-disubstituted 1,2,3-triazole | scispace.com |

Advanced Computational Predictions for Reactivity and Design

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting the behavior of this compound and guiding experimental design. These theoretical studies provide deep insights into molecular properties that are often difficult to measure experimentally.

DFT calculations are used to optimize molecular geometries and predict structural parameters. nih.govnih.gov These models can also calculate HOMO-LUMO energy gaps to understand charge transfer properties and predict molecular reactivity. nih.govnih.gov For related azido-esters, DFT has been employed to estimate stable structures, energies, and heats of formation, which are crucial for assessing their potential as energetic materials. bibliotekanauki.plresearchgate.net Computational studies can also predict spectroscopic data, such as IR spectra, aiding in the characterization of these molecules. nih.govnih.govbibliotekanauki.pl

A key application of these computational predictions is in understanding reaction mechanisms. For example, DFT has been used to study the azide-tetrazole isomerization equilibrium in related systems and to investigate the thermal decomposition pathways of azido compounds. researchgate.netacs.orgresearchgate.net By modeling transition states and reaction energies, researchers can predict the most likely pathways and identify key intermediates, rationalizing experimental observations such as the concerted decomposition mechanism of this compound. acs.orgresearchgate.net This predictive power accelerates the design of new experiments and the development of novel applications.

| Computational Method | Predicted Property | Application | Reference(s) |

| Density Functional Theory (DFT) | Geometric structure, bond lengths | Structural characterization, reactivity prediction | nih.govnih.govbibliotekanauki.pl |

| DFT | HOMO-LUMO energy gap, charge distribution | Explaining charge transfer, identifying reaction sites | nih.govnih.gov |

| DFT | Reaction pathways, transition states | Understanding mechanisms (e.g., decomposition, isomerization) | acs.orgacs.orgresearchgate.net |

| DFT (B3LYP/6-31G*) | Heats of formation, bond dissociation energies | Evaluation of thermal stability and energetic properties | bibliotekanauki.plresearchgate.net |

| Semi-empirical (PM3, AM1) / DFT | Molar volumes, densities | Prediction of physical properties | tandfonline.com |

Integration into Next-Generation Functional Materials and Nanotechnology

The unique properties of this compound make it an ideal building block for the creation of advanced functional materials and for applications in nanotechnology. Its ability to participate in click chemistry allows for the precise functionalization of polymers and surfaces.

One major avenue is the creation of functional polymers. Monomers containing the azidoethyl group, such as the related 2-azidoethyl methacrylate (B99206), can be polymerized using controlled radical polymerization techniques like RAFT to produce well-defined polymers with pendant azide groups. benicewiczgroup.comresearchgate.net These polymers can then be "clicked" with a wide variety of alkyne-functionalized molecules to tailor the material's properties for specific applications. This approach is used to functionalize natural polymers like cellulose, creating novel biomaterials. rsc.org

In nanotechnology, this compound and similar molecules are used to modify the surfaces of nanoparticles, conferring new functionalities. biosynth.com For example, azide-functionalized polymers have been used to create nanocarriers for drug delivery. mdpi.com Porphyrin derivatives have been attached to azide-functionalized hyperbranched polyglycerol to form biocompatible nanocarriers. mdpi.com Additionally, azido-containing compounds are integrated into polymeric nanoparticles to develop smart systems capable of collective optical processes like Forster resonance energy transfer (FRET), which have applications in bioimaging and as light-harvesting networks. researchgate.net

Expansion of Bioconjugation and Bioimaging Applications

The azide group of this compound is a bioorthogonal handle, meaning it does not react with biological molecules, making it perfect for bioconjugation. osti.gov This has led to a rapid expansion of its use in labeling and imaging biological systems.

A significant emerging application is in non-radioactive biochemical assays. For instance, γ-(2-Azidoethyl)-ATP, a modified version of ATP, is used in kinase assays. jenabioscience.com Proteins phosphorylated with this analog can be subsequently "clicked" with a fluorescent dye or a biotin (B1667282) tag for detection, providing a safe and efficient alternative to traditional radioactive methods. jenabioscience.com Similarly, researchers are synthesizing sugar derivatives containing the azidoethyl group for potential conjugation and use in PET imaging. diva-portal.org

The azide group is also being explored as a dual-function tool. The unnatural amino acid 4-(2-azidoethoxy)-L-phenylalanine (AePhe) can be incorporated into proteins, where its azide group serves not only as a click handle for bioconjugation but also as an infrared (IR) vibrational reporter to probe the local protein environment. osti.gov This dual functionality provides a powerful method for studying protein structure and function. Furthermore, efficient methods for creating 2′-O-(2-azidoethyl) labeled RNA are enabling new strategies for studying nucleic acids. acs.org These advanced applications highlight the expanding role of the azidoethyl moiety in modern chemical biology and diagnostics. nih.gov

Q & A

Q. How does this compound’s regioselectivity in CuAAC compare to other azides?

- Methodological Answer : The electron-withdrawing acetate group reduces azide electrophilicity, favoring 1,4-triazole regioisomers. Compare with alkyl/aryl azides using -NMR or X-ray crystallography. Solvent polarity (e.g., DMF vs. toluene) further modulates selectivity .

Notes

- Data References : Thermodynamic values (e.g., Δ) from NIST-standardized experiments ensure reproducibility .

- Methodological Rigor : Cross-disciplinary approaches (synthesis, spectroscopy, computation) address complex mechanistic questions .

- Safety Compliance : Protocols align with OSHA and ACS guidelines for azide handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.